REACTION_CXSMILES
|
C(=O)([O-])OC[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:6][C:5]=1[Br:17].C[O-:21].[Na+].Cl>C(Cl)Cl>[Br:17][C:5]1[CH:6]=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[OH:21] |f:1.2|
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Name
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(2-Bromo-4-tert-butyl-5-nitro-phenyl)methyl carbonate
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Quantity
|
72.9 g
|
Type
|
reactant
|
Smiles
|
C(OCC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)Br)([O-])=O
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Name
|
Sodium methoxide
|
Quantity
|
69.11 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
373.2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
291.6 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The biphasic mixture was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The yellow reaction solution was cooled
|
Type
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ADDITION
|
Details
|
After complete addition
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Type
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TEMPERATURE
|
Details
|
When complete, the reaction was cooled to 0° C.
|
Type
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CUSTOM
|
Details
|
transferred to a seperatory funnel
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed with water (300 mL)
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Type
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CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the crude product dried under high vacuum
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Type
|
CUSTOM
|
Details
|
The product was further purified
|
Type
|
CUSTOM
|
Details
|
Supercritical Fluid Chromatography (SFC) separation on a Berger MultiGram III (Mettler Toledo AutoChem, Newark Del.)
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Type
|
CUSTOM
|
Details
|
The data was collected
|
Type
|
CUSTOM
|
Details
|
The purified product received from SFC purification
|
Type
|
CUSTOM
|
Details
|
To remove the methanol
|
Type
|
DISTILLATION
|
Details
|
an azeotropic distillation
|
Type
|
ADDITION
|
Details
|
The dark yellow solid, 2-bromo, 4-tertbuyl, 5-nitro phenol methanol solvate, (111.3 g, 0.59.9 mmol) was charged to a 1 L round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
The slurry is heated to 64° C.
|
Type
|
CUSTOM
|
Details
|
to obtain a clear solution
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled under reduced pressure (649 mbar) for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The product was dried under high vacuum for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
to give the product as a dark yellow semi solid
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C(=C1)C(C)(C)C)[N+](=O)[O-])O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |